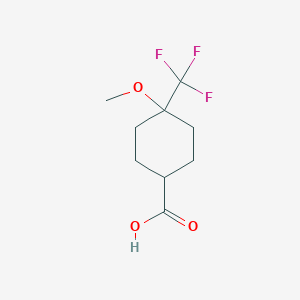
2,2',3,5,6'-Pentabromodiphenyl ether
Übersicht
Beschreibung
“2,2’,3,5,6’-Pentabromodiphenyl ether” is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is most commonly used as a flame retardant in flexible polyurethane foam and was also used in printed circuit boards in Asia .
Molecular Structure Analysis
The molecular formula of “2,2’,3,5,6’-Pentabromodiphenyl ether” is C12H5Br5O . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Physical And Chemical Properties Analysis
“2,2’,3,5,6’-Pentabromodiphenyl ether” has a density of 2.3±0.1 g/cm3, a boiling point of 422.5±45.0 °C at 760 mmHg, and a flash point of 174.9±27.2 °C . It is not soluble in water .
Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Impact
Oxidative Metabolism in Animal Models : Studies have explored the oxidative metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99, closely related to the specified ether) in cats and chickens. This research helps to understand the environmental impact of these compounds and their potential effects on wildlife. In cats, several hydroxylated metabolites of BDE-99 were identified, suggesting varying rates of metabolism in different species (Zheng et al., 2016; Zheng et al., 2015).
Oxidative Metabolism in Human Models : Research on cytochrome P450 2B6 highlights its primary role in the metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) to various hydroxylated metabolites in humans. This is crucial for understanding the potential health effects of exposure to these compounds (Gross et al., 2015).
Temporal Trends in Wildlife : An examination of guillemot eggs from the Baltic Sea showed fluctuating levels of pentabromodiphenyl ethers over several decades. This research helps in understanding the persistence and environmental accumulation of these compounds (Sellström et al., 2003).
Health and Safety Research
Metabolism and Toxicity Studies : Studies comparing the metabolism and toxicity of different bromodiphenyl ethers in rats provide insights into the safety and environmental impact of these compounds. Understanding their metabolism and excretion is vital for assessing their potential risks to health and the environment (Hakk et al., 2006; Bruchajzer et al., 2010).
Impact on Thyroid Function : Research investigating whether 2,2',4,4'-tetrabromodiphenyl ether interacts directly with thyroid receptors helps to clarify the potential endocrine-disrupting effects of these compounds. This is important for understanding the risks associated with exposure, particularly for thyroid health (Suvorov et al., 2010).
Environmental Persistence and Effects : The identification and quantification of products formed from the photolysis of decabromodiphenyl ether help in understanding the environmental fate of these compounds. This is crucial for assessing the long-term impact of their use and developing strategies for environmental protection and remediation (Christiansson et al., 2009).
Safety and Hazards
“2,2’,3,5,6’-Pentabromodiphenyl ether” is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . Its industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .
Eigenschaften
IUPAC Name |
1,2,5-tribromo-3-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPASNJHCFYVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879909 | |
| Record name | BDE-94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,6'-Pentabromodiphenyl ether | |
CAS RN |
446254-61-1 | |
| Record name | 2,2',3,5,6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0543A687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



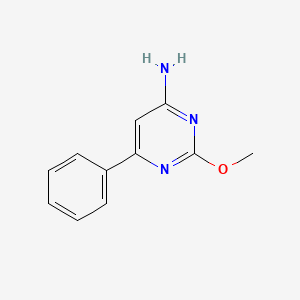
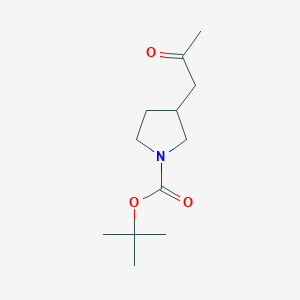
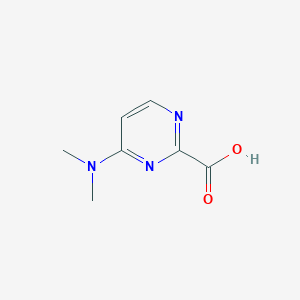
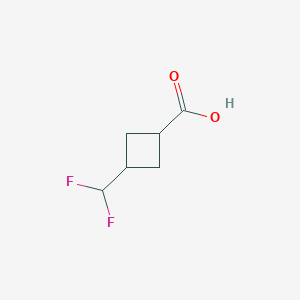
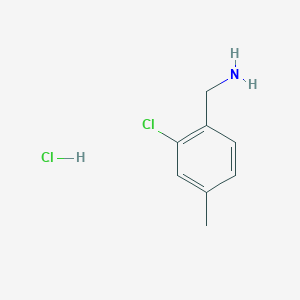
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)
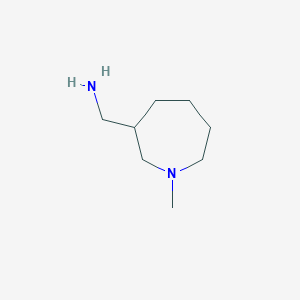
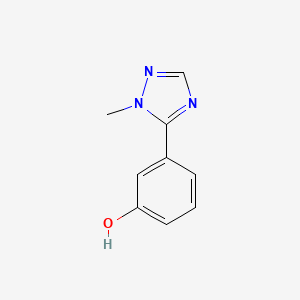
![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)
